molecular formula C8H5BrFNO B1525762 4-Bromo-2-fluoro-6-methoxybenzonitrile CAS No. 457051-15-9

4-Bromo-2-fluoro-6-methoxybenzonitrile

Cat. No. B1525762
M. Wt: 230.03 g/mol
InChI Key: RCVMSHGRUGIUOD-UHFFFAOYSA-N
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Description

“4-Bromo-2-fluoro-6-methoxybenzonitrile” is a chemical compound with the molecular formula C8H5BrFNO . It is also known by its IUPAC name, which is the same .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-fluoro-6-methoxybenzonitrile” can be represented by the SMILES notation: COC1=C (C (=CC (=C1)Br)F)C#N . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Synthesis of Anti-Tumor Activities

4-Bromo-2-fluoro-6-methoxybenzonitrile plays a role in the synthesis of novel anti-tumor agents. In a study, derivatives of 4-aminoquinazoline were synthesized for their potential activities against Bcap-37 cell proliferation, showing significant inhibitory effects (Li, 2015).

Spectroscopic Studies and Nonlinear Optical Applications

The compound has been studied in spectroscopic analyses, particularly for its potential in nonlinear optical applications. For example, Density Functional Theory (DFT) calculations and spectroscopic studies of related compounds like 5-Bromo-2-methoxybenzonitrile revealed insights into their structural and electronic properties, beneficial for second harmonic generation applications (Kumar & Raman, 2017).

Development of Pharmaceutical Additives

In the pharmaceutical industry, derivatives of 4-Bromo-2-fluoro-6-methoxybenzonitrile are investigated for their roles as additives. For instance, studies have examined its use in lithium-ion batteries, demonstrating its effectiveness in improving the safety and performance of these batteries (Zhang, 2014).

Organic Synthesis and Drug Discovery

The compound is utilized in organic synthesis processes, particularly in the formation of intermediates for drug discovery. It has been part of synthetic routes for key intermediates in various pharmaceutical research projects (Nishimura & Saitoh, 2016).

Safety And Hazards

While specific safety and hazard information for “4-Bromo-2-fluoro-6-methoxybenzonitrile” was not found, general safety measures for handling similar compounds include avoiding breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator are recommended .

properties

IUPAC Name

4-bromo-2-fluoro-6-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVMSHGRUGIUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726478
Record name 4-Bromo-2-fluoro-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-6-methoxybenzonitrile

CAS RN

457051-15-9
Record name 4-Bromo-2-fluoro-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-fluoro-6-methoxybenzonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2,6-difluoro-benzonitrile (15.0 g, 68.8 mmol) in tetrahydrofuran (150 ml) is added sodium methoxide (4.5 g, 82.6 mmol) at room temperature and the mixture is stirred for 16 h. The reaction mixture is concentrated under reduced pressure and the resulting solid is purified by column chromatography (silica gel, 5% ethyl acetate/hexane) to obtain 4-bromo-2-fluoro-6-methoxy-benzonitrile (8.5 g, 36.9 mmol, 53%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To methanol (0.28 mL, 6.9 mmol) and 4-bromo-2,6-difluorobenzonitrile (1500 mg, 6.88 mmol) in THF (34 mL) was added NaHMDS (6.88 mL, 1.0 M in THF, 6.88 mmol) at 0° C. The reaction mixture was stirred at rt overnight, and diluted with brine, extracted with EtOAc. The organic layer was dried, and evaporated. The crude product was purified by column chromatography (0-30% EtOAc/Hex) to give 4-bromo-2-fluoro-6-methoxybenzonitrile.
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
1500 mg
Type
reactant
Reaction Step One
Quantity
6.88 mL
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Ensan, D Smil, CA Zepeda-Velázquez… - Journal of medicinal …, 2020 - ACS Publications
… f (Scheme 3) was initiated by the nucleophilic aromatic substitution of 4-bromo-2,6-difluorobenzonitrile (21) with sodium methoxide to yield both 4-bromo-2-fluoro-6-methoxybenzonitrile …
Number of citations: 16 pubs.acs.org
D Ensan - 2020 - search.proquest.com
… -f (Scheme 3) was initiated by the nucleophilic aromatic substitution of 4-bromo-2,6-difluorobenzonitrile (21) with sodium methoxide to yield both 4bromo-2-fluoro-6-methoxybenzonitrile …
Number of citations: 3 search.proquest.com

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